N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a thiazole-based compound featuring a benzoyl group at the 5-position of the thiazole ring, a phenyl substituent at the 4-position, and a benzamide moiety modified with an indolin-1-ylsulfonyl group. This compound is synthesized via multi-step reactions involving nucleophilic additions, cyclizations, and alkylations, as observed in analogous synthetic pathways for structurally related compounds (e.g., triazole and thiadiazole derivatives) . Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups, such as the C=O (benzoyl) and C=S (thiazole) bonds, which are critical for its reactivity and interactions .
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O4S2/c35-28(23-12-5-2-6-13-23)29-27(22-10-3-1-4-11-22)32-31(39-29)33-30(36)24-15-17-25(18-16-24)40(37,38)34-20-19-21-9-7-8-14-26(21)34/h1-18H,19-20H2,(H,32,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHOHENPXGZCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological potential. The structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₅N₃O₂S
- Molecular Weight : 353.40 g/mol
- Key Functional Groups : Benzamide, thiazole, indole
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole, including this compound, exhibit potent antimicrobial properties.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 4.51 mM |
| 2 | Escherichia coli | 3.92 mM |
| 3 | Candida albicans | 4.01 mM |
| 4 | Aspergillus niger | 4.23 mM |
These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a versatile candidate for further development in antimicrobial therapies .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation effectively.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | MTS Assay |
| HCC827 | 5.13 ± 0.97 | MTS Assay |
| NCI-H358 | 0.85 ± 0.05 | MTS Assay |
The IC₅₀ values indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, suggesting its potential as an antitumor agent .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antimicrobial Action : It interferes with bacterial cell wall synthesis and fungal growth mechanisms.
- Potential Enzyme Inhibition : Further studies suggest it may inhibit specific kinases involved in cancer progression.
Case Studies
Several studies have documented the biological activity of similar thiazole derivatives, highlighting their potential:
- Study on Thiazole Derivatives : A study evaluated various thiazole compounds for their antimicrobial properties against E. coli and S. aureus, revealing promising activities comparable to standard antibiotics .
- Antitumor Efficacy : In another study, compounds similar to this compound were tested on multiple cancer cell lines, showing significant inhibition of tumor growth and viability .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Triazole/Thiadiazole : The thiazole core in the target compound offers distinct electronic properties compared to triazoles () and thiadiazoles (), influencing tautomerism and binding affinities .
- Benzamide vs. Acetyl/Isoxazole : The benzamide moiety provides hydrogen-bonding capabilities absent in acetyl or isoxazole-containing analogs () .
Spectral Data Comparison
Critical spectral distinctions are summarized below:
The absence of C=O in ’s triazoles confirms cyclization, whereas dual C=O peaks in ’s 8a reflect acetyl and benzamide groups .
Q & A
Q. How can synergy with existing therapies be evaluated preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
